1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine
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Overview
Description
1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the diethylamino benzyl group. One common synthetic route includes the reaction of 4-(diethylamino)benzyl chloride with pyrrolidine in the presence of a base such as sodium hydride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions .
Chemical Reactions Analysis
1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrrolidine ring can also contribute to the compound’s overall three-dimensional structure, affecting its interaction with biological molecules .
Comparison with Similar Compounds
1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and can have similar biological activities.
Benzylamine derivatives: These compounds contain the benzylamine moiety and can exhibit similar chemical reactivity.
Diethylamino compounds: These compounds feature the diethylamino group, which can influence their pharmacological properties.
Biological Activity
1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine is a compound of significant interest in pharmacology due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a diethylamino group and a benzyl moiety. Its molecular formula indicates the presence of two nitrogen atoms, which are crucial for its biological interactions. The structural characteristics enhance its basicity and reactivity in various environments.
Biological Activity
This compound exhibits notable pharmacological properties, particularly in the following areas:
- Cytotoxicity : Similar compounds have shown cytotoxic effects against cancer cell lines. For instance, studies indicate that derivatives of pyrrolidine structures can significantly reduce cell viability in breast cancer cell lines such as MDA-MB-231 and MCF-7 at concentrations as low as 6.25 μM .
- Binding Affinity : Interaction studies have focused on the compound's binding affinity to various biological targets, including serotonin transporters (SERT) and norepinephrine transporters (NET). High-affinity binding has been observed in related compounds, suggesting potential for modulation of neurotransmitter systems .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
1-Benzylpyrrolidin-3-amine | Pyrrolidine ring + benzyl group | Primarily used in CNS studies |
(S)-1-Benzylpyrrolidin-3-amine dihydrochloride | Pyrrolidine + benzyl + hydrochloride | Enhanced solubility |
(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine | Pyrrolidine + dimethyl amino group | Increased lipophilicity; potential CNS effects |
3-Aminopyrrolidines | General class including multiple amines | Diverse biological activities; broad applications |
1-Benzylpiperidin-3-amine | Piperidine instead of pyrrolidine | Different ring structure; varied pharmacology |
The distinct arrangement of functional groups in this compound contributes to its specific biological activities compared to these similar compounds.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Cytotoxic Effects : In vitro studies demonstrated that certain derivatives could significantly decrease the viability of breast cancer cells, indicating potential as anticancer agents .
- Mechanism of Action : The mechanism behind the cytotoxicity appears to involve interaction with specific proteins related to cancer cell proliferation, as evidenced by docking studies showing moderate to strong binding energies with critical targets .
- Pharmacokinetics : Further research is needed to explore the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding its therapeutic potential.
Case Studies
Several case studies illustrate the compound's potential applications:
Properties
Molecular Formula |
C15H25N3 |
---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
1-[[4-(diethylamino)phenyl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C15H25N3/c1-3-18(4-2)15-7-5-13(6-8-15)11-17-10-9-14(16)12-17/h5-8,14H,3-4,9-12,16H2,1-2H3 |
InChI Key |
WANKUXZSYXHQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCC(C2)N |
Origin of Product |
United States |
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